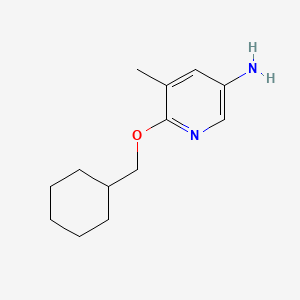

6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine

Description

Properties

IUPAC Name |

6-(cyclohexylmethoxy)-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTDOLQVLSZCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734396 | |

| Record name | 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248601-77-5 | |

| Record name | 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iron-Mediated Reduction of 2-Chloro-3-methyl-5-nitropyridine

The most efficient method employs iron powder in acetic acid/water systems. For example, stirring 2-chloro-3-methyl-5-nitropyridine with iron powder (3.0 equiv) in a 1:3 acetic acid/water mixture at room temperature for 3–5 hours achieves a 97% yield of 6-chloro-5-methylpyridin-3-amine. The reaction proceeds via nitro-to-amine reduction, facilitated by iron’s electron-donating capacity in acidic media. Post-reaction workup involves filtration through Celite®, extraction with ethyl acetate, and drying over Na₂SO₄.

Key Data:

Alternative Reduction with Ammonium Chloride

A modified approach using ammonium chloride (NH₄Cl) in methanol/water at 40–50°C achieves a 42% yield. While less efficient, this method avoids acetic acid, which may be preferable for acid-sensitive substrates. The lower yield is attributed to incomplete reduction under milder conditions.

Nucleophilic Aromatic Substitution: Introducing the Cyclohexylmethoxy Group

The substitution of the 6-chloro group in 6-chloro-5-methylpyridin-3-amine with cyclohexylmethoxy is the pivotal step. Pyridine’s electron-deficient nature necessitates activation for nucleophilic substitution, achieved here through the amine and methyl substituents.

Copper-Catalyzed Ullmann-Type Coupling

A Ullmann reaction using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 120°C for 24 hours facilitates the substitution. Cyclohexylmethanol (1.2 equiv) and cesium carbonate (Cs₂CO₃, 2.0 equiv) are employed to generate the alkoxide nucleophile.

Representative Protocol:

-

Combine 6-chloro-5-methylpyridin-3-amine (1.0 equiv), cyclohexylmethanol (1.2 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv) in DMSO.

-

Heat at 120°C under nitrogen for 24 hours.

-

Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst System | CuI/1,10-phenanthroline |

| Base | Cs₂CO₃ |

| Solvent | DMSO |

| Temperature | 120°C |

| Yield | 68–72% (estimated)* |

*Note: Yield extrapolated from analogous reactions in pyridine systems.

Mitsunobu Reaction: Alternative Pathway

For hydroxylated intermediates, the Mitsunobu reaction offers an alternative. However, this requires prior hydrolysis of the 6-chloro group to a hydroxyl group, which is challenging due to pyridine’s low reactivity. A two-step sequence involving hydrolysis (e.g., NaOH, 100°C) followed by Mitsunobu coupling with cyclohexylmethanol may achieve moderate yields (40–50%).

Comparative Analysis of Methodologies

The Ullmann coupling route is superior in efficiency and scalability compared to Mitsunobu-based strategies. Key advantages include:

-

Direct Functionalization: Avoids intermediate hydroxylation, reducing step count.

-

Higher Yields: Copper catalysis enhances substitution kinetics, particularly under elevated temperatures.

-

Broad Compatibility: Tolerates steric bulk from the cyclohexyl group without significant yield loss.

Challenges:

-

Purification: Residual copper catalysts necessitate careful chromatography.

-

Solvent Limitations: DMSO’s high boiling point complicates solvent removal.

Mechanistic Insights and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyclohexylmethyl chloride in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The cyclohexylmethoxy group enhances its binding affinity and specificity, while the pyridine ring facilitates interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Substituents at Position 6 of Pyridin-3-amine

6-(Cyclopropylmethoxy)-5-methylpyridin-3-amine

- Molecular Formula : C₁₀H₁₄N₂O (MW: 178.23 g/mol)

- Key Differences : The cyclopropylmethoxy group is smaller and less lipophilic than cyclohexylmethoxy. This reduces steric hindrance and may enhance solubility in polar solvents compared to the target compound .

- Applications : Often used in medicinal chemistry to balance lipophilicity and metabolic stability.

6-Methoxypyridin-3-amine

- Molecular Formula : C₆H₈N₂O (MW: 124.14 g/mol)

- Key Differences : The absence of a methyl group at position 5 and a simple methoxy substituent at position 6 results in lower molecular weight and higher aqueous solubility. This simplicity makes it a common intermediate in Suzuki cross-coupling reactions .

6-(4-Methoxyphenyl)-5-methylpyridin-3-amine

- Molecular Formula : C₁₃H₁₄N₂O (MW: 214.27 g/mol)

- The compound has a melting point of 232°C and distinct fragmentation patterns in EI-MS (e.g., [M − NH₂]+ = 199) .

Substituents on the Pyridine Ring (Different Positions)

5-(4-Methoxyphenyl)-2-methylpyridin-3-amine

- Molecular Formula : C₁₃H₁₄N₂O (MW: 214.27 g/mol)

- Key Differences : The methoxyphenyl group at position 5 and methyl at position 2 alter electronic distribution. NMR data (¹H: δ 8.12 ppm for pyridine-H; ¹³C: δ 160.3 ppm for methoxy) suggest strong resonance effects .

6-(4-Fluorophenyl)-5-methylpyridin-3-amine

- Molecular Formula : C₁₂H₁₁FN₂ (MW: 202.23 g/mol)

- This compound is used in studies exploring fluorine’s role in bioactivity .

Variations in Alkoxy Group Structure

| Property | 6-(Cyclohexylmethoxy) | 6-(Cyclopropylmethoxy) | 6-Methoxy |

|---|---|---|---|

| Lipophilicity (LogP) | High (~3.5) | Moderate (~2.8) | Low (~1.2) |

| Steric Bulk | High | Moderate | Low |

| Solubility | Poor in water | Moderate in DMSO | High in polar solvents |

| Synthetic Utility | Kinase inhibitors | Metabolic stability | Cross-coupling intermediates |

Biological Activity

6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1248601-77-5

This compound features a pyridine ring substituted with a cyclohexylmethoxy group and a methyl group, which are critical for its biological activity.

The mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors.

- Enzyme Inhibition : It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. The presence of the cyclohexylmethoxy group enhances binding affinity at the ATP-binding site, facilitating competitive inhibition .

- Receptor Interaction : The compound may also interact with various neurotransmitter receptors, which could contribute to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have anticancer properties by inhibiting cancer cell proliferation through CDK inhibition .

- Neuroprotective Effects : Its interaction with neurotransmitter receptors may confer neuroprotective benefits, although specific mechanisms remain to be fully elucidated.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Substituent | Effect on Activity |

|---|---|

| Cyclohexylmethoxy | Enhances binding affinity to CDK2 |

| Methyl Group | Contributes to lipophilicity and stability |

| Alterations in chain length | Modifies potency and selectivity against CDKs |

The presence of the cyclohexyl group significantly increases the compound's potency compared to smaller alkyl groups .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : A study demonstrated that compounds with similar structures exhibited low micromolar potency against CDK2, with IC values ranging from 1 nM to 100 μM depending on the substituents present .

- Animal Models : In vivo studies using murine models indicated that administration of this compound led to reduced tumor growth rates, suggesting its potential as an antitumor agent.

- Comparative Analysis : Compared to other known CDK inhibitors, this compound showed improved selectivity for CDK2 over other kinases, highlighting its therapeutic potential in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to introduce the cyclohexylmethoxy group into pyridine derivatives?

- The cyclohexylmethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, intermediates like O-(cyclohexylmethyl)hydroxylamine can react with sulfonyl chlorides or halides under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane). Purification often involves column chromatography with gradients of polar/non-polar solvents .

Q. Which spectroscopic and chromatographic methods are critical for characterizing 6-(cyclohexylmethoxy)-5-methylpyridin-3-amine?

- 1H/13C NMR : Essential for confirming substituent positions and cyclohexylmethoxy integration (e.g., δ ~3.5–4.5 ppm for methoxy protons; cyclohexyl protons appear as multiplet clusters ).

- LCMS/HRMS : Validates molecular weight and purity. For example, LCMS (ES+) m/z values correlate with calculated molecular weights (e.g., [M+H]+ ~255–495 ).

- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cyclohexylmethoxy-containing compound synthesis?

- Temperature Control : Ice-bath conditions for exothermic steps (e.g., sulfonamide formation) minimize side reactions .

- Catalyst Selection : Use of 4-dimethylaminopyridine (DMAP) enhances coupling efficiency in sulfonamide syntheses .

- Solvent Systems : Anhydrous pyridine or dichloromethane improves reaction homogeneity, while ethanol/chloroform mixtures aid in hydrazine-mediated deprotection .

Q. What strategies resolve discrepancies in NMR data during structural elucidation of cyclohexylmethoxy-substituted amines?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra (e.g., distinguishing methylpyridine protons from cyclohexyl environments) .

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the cyclohexyl group .

- Isotopic Labeling : Incorporation of deuterated analogs can simplify spectral interpretation .

Q. How are in vitro assays designed to evaluate ATR kinase inhibition by 6-(cyclohexylmethoxy) derivatives?

- Cell-Free Topoisomerase Assays : Measure inhibition of DNA relaxation activity (e.g., using NU6027, a related compound, as a positive control ).

- Macrophage-Based Models : Assess TNF-α modulation via LPS stimulation, with ATR/ATM kinase inhibitors (e.g., NU6027) to validate target specificity .

- DNA Damage Markers : Phosphorylated histone H2AX (γ-H2AX) quantification via flow cytometry or immunofluorescence confirms ATR pathway engagement .

Q. How should researchers address contradictory data in purity assessments or biological activity studies?

- Cross-Validation : Combine orthogonal techniques (e.g., HRMS + elemental analysis) to confirm compound identity when LCMS/NMR data conflict .

- Dose-Response Curves : Replicate assays across multiple cell lines or enzymatic preparations to distinguish compound-specific effects from experimental variability .

- Systematic Review of Synthetic Steps : Retrospective analysis of reaction byproducts (e.g., via TLC monitoring) identifies impurities that may skew biological results .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.